1-Aminocyclohexanecarbonitrile hydrochloride 1-Aminocyclohexanecarbonitrile hydrochloride
Brand Name: Vulcanchem
CAS No.: 50846-38-3
VCID: VC2315222
InChI: InChI=1S/C7H12N2.ClH/c8-6-7(9)4-2-1-3-5-7;/h1-5,9H2;1H
SMILES: C1CCC(CC1)(C#N)N.Cl
Molecular Formula: C7H13ClN2
Molecular Weight: 160.64 g/mol

1-Aminocyclohexanecarbonitrile hydrochloride

CAS No.: 50846-38-3

Cat. No.: VC2315222

Molecular Formula: C7H13ClN2

Molecular Weight: 160.64 g/mol

* For research use only. Not for human or veterinary use.

1-Aminocyclohexanecarbonitrile hydrochloride - 50846-38-3

Specification

CAS No. 50846-38-3
Molecular Formula C7H13ClN2
Molecular Weight 160.64 g/mol
IUPAC Name 1-aminocyclohexane-1-carbonitrile;hydrochloride
Standard InChI InChI=1S/C7H12N2.ClH/c8-6-7(9)4-2-1-3-5-7;/h1-5,9H2;1H
Standard InChI Key UZDHDPDJHBPQTQ-UHFFFAOYSA-N
SMILES C1CCC(CC1)(C#N)N.Cl
Canonical SMILES C1CCC(CC1)(C#N)N.Cl

Introduction

Chemical Structure and Basic Properties

1-Aminocyclohexanecarbonitrile hydrochloride is the hydrochloride salt of 1-aminocyclohexanecarbonitrile, with the chemical formula C₇H₁₃ClN₂. The parent compound features a nitrile group (-C≡N) and an amino group (-NH₂) both attached to the same carbon atom (position 1) of a cyclohexane ring. In the hydrochloride form, the amino group is protonated, forming an ammonium salt with chloride as the counterion.

Basic Identifiers

The following table summarizes the key identifiers for 1-aminocyclohexanecarbonitrile hydrochloride:

ParameterValue
Chemical FormulaC₇H₁₃ClN₂
Molecular Weight160.64452 g/mol
CAS Registry Number50846-38-3
EINECS256-797-2
Molecular Formula of Free BaseC₇H₁₂N₂
CAS Number of Free Base5496-10-6

Common Synonyms

The compound is known by several names in scientific literature and commercial catalogs:

  • 1-Amino-1-cyanocyclohexane hydrochloride

  • 1-Cyanocyclohexylamine hydrochloride

  • 1-Aminocyclohexane-1-carbonitrile hydrochloride

  • Cyclohexanecarbonitrile, 1-amino-, hydrochloride

  • Cyano-1 amino-1 cyclohexane hydrochloride

Physical and Chemical Properties

Physical Properties

1-Aminocyclohexanecarbonitrile hydrochloride typically appears as a crystalline solid. While specific data for the hydrochloride salt is limited in the provided search results, we can infer some properties from its free base form and similar compounds.

PropertyValueNotes
Physical StateCrystalline solidAt room temperature
ColorWhite to pale yellowDepending on purity
Melting PointNot specifically reported-
Boiling Point~236.2°C (free base)At 760 mmHg
Flash Point~96.6°C (free base)

Chemical Properties

The chemical properties of 1-aminocyclohexanecarbonitrile hydrochloride are largely determined by its functional groups:

PropertyValue/Description
LogP (free base)1.87188
PSA (free base)49.81000
SolubilitySoluble in water, alcohols, and polar organic solvents
pKaNot specifically reported (amino group expected to be weakly basic)
Chemical ReactivityReactive at both the amino and nitrile functional groups

The compound's reactivity is characterized by:

  • The amino group (-NH₂), which contributes to its basicity and allows participation in various reactions including nucleophilic substitutions and condensation reactions .

  • The nitrile group (-C≡N), which can form stable complexes with metals and participate in reactions leading to carboxylic acids or amides after hydrolysis .

Synthesis and Preparation Methods

Several synthetic routes have been reported for the preparation of 1-aminocyclohexanecarbonitrile and its hydrochloride salt. The most common approaches involve:

From Cyclohexanone via the Bucherer-Bergs Reaction

One common synthetic pathway involves the Bucherer-Bergs reaction, which produces 5- or 5,5-substituted hydantoins via a multi-component reaction involving carbonyl groups, potassium cyanide, and ammonium carbonate .

The reaction proceeds through the following steps:

  • Formation of an imine from cyclohexanone and ammonia

  • Hydrocyanation to form the α-aminonitrile

  • Reaction with CO₂ to give an intermediate α-carboxyaminonitrile

  • Subsequent reactions leading to the formation of the target compound

Applications and Research Significance

Pharmaceutical Applications

1-Aminocyclohexanecarbonitrile hydrochloride has demonstrated potential in several pharmaceutical areas:

  • Antibiotics and Antiviral Research: The compound has been categorized under "Antibiotic and Antivirus" applications, suggesting potential utility in these therapeutic areas .

  • Pharmaceutical Intermediate: It serves as a valuable building block in the synthesis of more complex bioactive molecules .

Chemical Research Applications

The compound's unique structure makes it valuable for various chemical research applications:

  • Organic Synthesis: Used as an intermediate in the preparation of various organic compounds, particularly those containing amino and nitrile functionalities .

  • Hydantoin Synthesis: It can be utilized in the synthesis of hydantoins, which are important heterocyclic compounds with various biological activities .

  • Fluorescent Probe Development: Categorized under "Fluorescent Probe / Staining," suggesting applications in the development of imaging or analytical techniques .

Hazard TypeDescription
ToxicityHarmful by inhalation, in contact with skin, and if swallowed
IrritationPotential skin and eye irritant
Special PrecautionsLike many nitriles, should be handled with care due to potential toxicity

Related Compounds and Structural Isomers

Several related compounds and structural isomers of 1-aminocyclohexanecarbonitrile hydrochloride have been reported in the literature:

Positional Isomers

Different positional isomers exist where the amino and cyano groups occupy different positions on the cyclohexane ring:

  • (1R,3R)-3-aminocyclohexane-1-carbonitrile hydrochloride (CAS: 153566-98-4): Here, the amino group is at position 3 and the nitrile at position 1 .

  • rel-(1r,4r)-4-Aminocyclohexane-1-carbonitrile hydrochloride (CAS: 873537-33-8): In this trans isomer, the amino group is at position 4 and the nitrile at position 1 .

Structurally Similar Compounds

Other compounds with structural similarity include:

  • 1-Amino-4-methylcyclohexane-1-carbonitrile HCl (CAS: 50846-38-3)

  • 3-Aminobicyclo[3.2.1]octane-3-carbonitrile (CAS: 134047-47-5)

  • 1-Amino-4-isopropylcyclohexanecarbonitrile (CAS: 804433-45-2)

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